An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethynyl-N,N-dimethylaniline: Properties, Synthesis, and Applications
Introduction
4-Ethynyl-N,N-dimethylaniline is a versatile organic compound that serves as a crucial building block in a multitude of scientific disciplines, including medicinal chemistry, materials science, and molecular biology.[1] Its unique structure, featuring a terminal alkyne and an electron-donating dimethylamino group, imparts valuable reactivity and photophysical properties.[2] This guide provides an in-depth analysis of its core properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity and practical utility.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a molecule is the first step in harnessing its potential. 4-Ethynyl-N,N-dimethylaniline is typically a white to light yellow solid, a physical state dictated by its planar aromatic structure and intermolecular forces.[1] Key physicochemical data are summarized below for quick reference.
Table 1: Core Physicochemical Properties of 4-Ethynyl-N,N-dimethylaniline
| Property | Value | Source(s) |
| IUPAC Name | 4-ethynyl-N,N-dimethylaniline | [3] |
| Synonyms | 4-Dimethylaminophenylacetylene, p-Ethynyl-N,N-dimethylaniline | [4] |
| CAS Number | 17573-94-3 | |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [3] |
| Appearance | White to light yellow to dark green powder/crystal | [1] |
| Melting Point | 49-53 °C | |
| Boiling Point | 227.9 ± 23.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [4] |
The molecule's structure is foundational to its reactivity and function. The diagram below illustrates the key functional groups.
Figure 1: Chemical structure of 4-Ethynyl-N,N-dimethylaniline, highlighting the dimethylamino and terminal alkyne groups.
Synthesis and Reactivity
The synthesis of 4-Ethynyl-N,N-dimethylaniline is most commonly achieved via the Sonogashira cross-coupling reaction.[5][6] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
The Sonogashira Coupling: A Mechanistic Perspective
The choice of the Sonogashira reaction is strategic; it is highly efficient and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[7] The reaction involves two synergistic catalytic cycles: one for palladium and one for copper.
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-N,N-dimethylaniline).
-
Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired product, 4-Ethynyl-N,N-dimethylaniline, and regenerate the Pd(0) catalyst.[6][7]
The amine base (e.g., triethylamine) plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.
Figure 2: General workflow for the synthesis of 4-Ethynyl-N,N-dimethylaniline via Sonogashira coupling.
Detailed Synthetic Protocol
The following protocol is a validated method for the laboratory-scale synthesis of 4-Ethynyl-N,N-dimethylaniline.
Materials:
-
4-Iodo-N,N-dimethylaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and distilled triethylamine. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
TMS Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 4-Ethynyl-N,N-dimethylaniline.
Key Applications in Research and Development
The bifunctional nature of 4-Ethynyl-N,N-dimethylaniline makes it a valuable tool in several advanced applications.
"Click Chemistry": The Azide-Alkyne Cycloaddition
The terminal alkyne group is a perfect handle for participating in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[9][10] This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation and drug development.[9][11] It allows for the covalent linking of the aniline derivative to biomolecules, polymers, or surfaces that have been functionalized with an azide group.
Figure 3: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Fluorescent Probes and Materials Science
The molecule possesses a "push-pull" electronic structure, with the dimethylamino group acting as an electron donor and the ethynyl group as an electron acceptor.[2] This configuration leads to intramolecular charge transfer (ICT) upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of its environment (solvatochromism).[2] This property is exploited in the design of fluorescent probes for sensing the micro-polarity of environments like cell membranes or protein binding sites.[2][12] Furthermore, this compound is a precursor for creating advanced materials like conductive polymers and nonlinear optical chromophores.[1]
Safety and Handling
4-Ethynyl-N,N-dimethylaniline requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system and may cause skin sensitization.[13]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[13]
Conclusion
4-Ethynyl-N,N-dimethylaniline is a compound of significant scientific interest due to its versatile reactivity and useful photophysical properties. Its straightforward synthesis via the Sonogashira coupling allows for its ready incorporation into complex molecular architectures. From its foundational role in click chemistry-driven drug discovery to its application in advanced materials and fluorescent probes, this molecule continues to be an enabling tool for innovation across the chemical and biological sciences. This guide has provided the core technical knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.
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